Navigating the Azetidine Scaffold: A Technical Guide to 3-(2-Methoxyethyl)-3-methylazetidine and its Analogs
Navigating the Azetidine Scaffold: A Technical Guide to 3-(2-Methoxyethyl)-3-methylazetidine and its Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Rising Prominence of the Azetidine Moiety in Drug Discovery
Azetidines, four-membered nitrogen-containing heterocycles, have emerged as a privileged scaffold in modern medicinal chemistry. Their inherent ring strain and well-defined three-dimensional geometry offer a unique combination of properties that can lead to improved metabolic stability, enhanced solubility, and novel intellectual property positions for drug candidates. The substitution pattern on the azetidine ring is crucial in modulating its physicochemical and pharmacological properties. This guide focuses on the specific, yet sparsely documented, compound 3-(2-Methoxyethyl)-3-methylazetidine , providing a comprehensive overview based on available data for its close structural analogs and the broader class of 3-substituted azetidines.
It is important to note that publicly available information, including a specific CAS number, for 3-(2-Methoxyethyl)-3-methylazetidine is limited. Therefore, this guide will leverage data from closely related and more extensively studied compounds, namely 3-(2-methoxyethyl)azetidine and general principles of 3,3-disubstituted azetidine synthesis and properties, to provide a valuable resource for researchers interested in this chemical space.
Chemical Identity and Physicochemical Properties of a Close Analog: 3-(2-Methoxyethyl)azetidine
The closest structural analog with available data is 3-(2-methoxyethyl)azetidine. Understanding its properties provides a foundational baseline for predicting the behavior of the target compound.
CAS Number: 942400-29-5[1]
Synonyms: 2-(3-azetidinyl)ethyl methyl ether
Molecular Formula: C₆H₁₃NO[2]
A summary of its known physical and safety information is presented in the table below.
| Property | Value | Source |
| Molecular Weight | 115.18 g/mol | |
| Physical Form | Liquid | |
| Purity | 96% | |
| Storage Temperature | 4°C, protect from light | |
| Signal Word | Warning | |
| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | |
| Precautionary Statements | P261, P264, P270, P271, P280, P302+P352, P304+P340, P321, P330, P362+P364, P405, P501 |
The hydrochloride salt of this compound, 3-(2-methoxyethyl)azetidine hydrochloride, is also documented with CAS Number 942307-67-7[3].
Prospective Physicochemical Profile of 3-(2-Methoxyethyl)-3-methylazetidine
The introduction of a methyl group at the 3-position of the azetidine ring is expected to influence the molecule's properties in several ways:
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Increased Lipophilicity: The addition of a methyl group will increase the molecule's nonpolar surface area, likely leading to a higher logP value compared to its unmethylated counterpart. This could affect its solubility in aqueous and organic media, as well as its permeability across biological membranes.
-
Steric Hindrance: The gem-disubstitution at the 3-position will introduce steric bulk, which can influence the molecule's conformation and its ability to interact with biological targets. This steric hindrance can also play a role in the molecule's metabolic stability by shielding adjacent bonds from enzymatic degradation.
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Basicity: The basicity of the azetidine nitrogen is unlikely to be significantly altered by the C3-methylation.
Synthetic Strategies for 3,3-Disubstituted Azetidines
While a specific synthetic route for 3-(2-Methoxyethyl)-3-methylazetidine is not documented, general methods for the synthesis of 3,3-disubstituted azetidines can be adapted. A plausible approach would involve the construction of the azetidine ring followed by or during the introduction of the substituents at the 3-position.
One common strategy involves the intramolecular cyclization of a suitably functionalized acyclic precursor[4][5]. For a 3,3-disubstituted azetidine, this would typically start from a precursor already containing the quaternary carbon center.
A generalized workflow for the synthesis of 3,3-disubstituted azetidines is depicted below:
Caption: Generalized workflow for the synthesis of 3,3-disubstituted azetidines.
Key experimental considerations for such a synthesis would include the choice of nitrogen protecting group, the nature of the leaving groups on the acyclic precursor, and the reaction conditions for the cyclization step[5][6].
Another powerful approach for the synthesis of functionalized azetidines is the rearrangement of aziridines. For instance, 3-methoxy-3-methylazetidines have been synthesized through the rearrangement of 2-bromomethyl-2-methylaziridines[7][8]. This strain-driven rearrangement offers a unique pathway to constructing the azetidine core.
Potential Applications in Drug Discovery
The azetidine scaffold is a valuable component in the design of novel therapeutics[9]. The unique structural features of 3-substituted and 3,3-disubstituted azetidines make them attractive for several reasons:
-
Vectorial Exit Point: The substituent at the 3-position can serve as a vector to explore the chemical space around a binding pocket, allowing for the fine-tuning of potency and selectivity.
-
Improved Physicochemical Properties: The incorporation of an azetidine ring can improve properties such as solubility and metabolic stability compared to more lipophilic or conformationally flexible moieties.
-
Novelty and Patentability: The use of less common scaffolds like 3,3-disubstituted azetidines can lead to novel chemical matter with strong intellectual property protection.
Given the presence of the methoxyethyl group, 3-(2-Methoxyethyl)-3-methylazetidine could be explored as a building block for compounds targeting a wide range of biological targets, including G-protein coupled receptors (GPCRs), ion channels, and enzymes. The ether functionality could potentially engage in hydrogen bonding interactions within a protein binding site. Recent research has highlighted the use of 3-hydroxymethyl-azetidine derivatives as potent inhibitors of DNA polymerase theta, showcasing the therapeutic potential of this class of molecules[10].
The diagram below illustrates the potential role of 3-(2-Methoxyethyl)-3-methylazetidine as a scaffold in drug design.
Caption: Role of the azetidine scaffold in drug design and lead optimization.
Conclusion
While direct experimental data for 3-(2-Methoxyethyl)-3-methylazetidine is scarce, a comprehensive understanding of its potential properties and synthesis can be extrapolated from its close structural analog, 3-(2-methoxyethyl)azetidine, and the broader knowledge of azetidine chemistry. The unique 3,3-disubstituted pattern of the target compound presents an intriguing scaffold for medicinal chemists. Its successful synthesis and characterization would provide a valuable new building block for the development of next-generation therapeutics. Further experimental work is required to fully elucidate the physicochemical properties and biological activity of this promising molecule.
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